Enzymatic Potency of VCP/p97 Inhibitor-1 Measured Against the p97 ATPase Domain
In a biochemical p97 ATPase assay, VCP/p97 inhibitor-1 (compound 17) inhibited p97 with an IC₅₀ of 54.7 nM [1]. This potency is approximately 5‑fold weaker than the ATP‑competitive inhibitor CB‑5083 (IC₅₀ 11 nM) and approximately 2‑fold weaker than the allosteric inhibitors NMS‑873 (IC₅₀ 30 nM) and UPCDC‑30245 (IC₅₀ 27 nM) ; however, it is superior to ML240/ML241 (IC₅₀ ~100 nM) and the covalent inhibitor NMS‑859 (IC₅₀ ~360 nM) [2].
| Evidence Dimension | Biochemical IC₅₀ against p97 ATPase |
|---|---|
| Target Compound Data | IC₅₀ = 54.7 nM |
| Comparator Or Baseline | CB-5083: IC₅₀ = 11 nM; NMS-873: IC₅₀ = 30 nM; UPCDC-30245: IC₅₀ = 27 nM; ML240/ML241: IC₅₀ ~100 nM; NMS-859: IC₅₀ ~360 nM |
| Quantified Difference | 5-fold less potent than CB-5083; ~2-fold less potent than NMS-873/UPCDC-30245; ~2-fold more potent than ML240/ML241; ~7-fold more potent than NMS-859 |
| Conditions | Recombinant p97 ATPase inhibition assay (cell-free biochemical system) |
Why This Matters
Understanding the potency tier guides selection: VCP/p97 inhibitor-1 occupies an intermediate potency slot that may confer a sufficient therapeutic window while avoiding the extreme potency (and associated off-target risk) of picomolar-to-low nanomolar D2 binders like CB-5083.
- [1] Zhang Y, et al. Discovery of novel pyrimidine molecules containing boronic acid as VCP/p97 Inhibitors. Bioorg Med Chem. 2021;38:116114. PMID: 33831696. View Source
- [2] Chou TF, et al. Reversible inhibitor of p97, DBeQ, impairs both ubiquitin-dependent and autophagic protein clearance pathways. Proc Natl Acad Sci U S A. 2011;108(12):4834-4839. PMID: 21383145. View Source
